2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid
Overview
Description
“2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid” is a compound with the CAS Number: 1018299-34-7 . It is a compound that has a molecular weight of 234.25 . The IUPAC name of this compound is [(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]acetic acid .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which are structurally similar to the compound . The procedure involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .
Scientific Research Applications
Redox-Annulations with Electron-Deficient Aldehydes
- Research Application : Amines like 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with electron-deficient o-tolualdehydes, with acetic acid acting as the solvent and promoter for these transformations. These processes involve dual C-H functionalization, demonstrating potential in synthetic chemistry applications (Paul, Adili, & Seidel, 2019).
Acetic Acid Promoted Redox Annulations
- Research Application : Similar to the above, acetic acid is used as a cosolvent in redox-neutral annulations involving amines like 1,2,3,4-tetrahydroisoquinoline, demonstrating its role in promoting transformations that involve dual C–H bond functionalization (Zhu & Seidel, 2017).
Redox-Annulations with ortho-Cyanomethylbenzaldehydes
- Research Application : This study explores redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with ortho-cyanomethylbenzaldehydes. Acetic acid is also a promoter in this reaction, leading to β-aminonitriles that can be converted to β-aminoalcohols (Paul, Chandak, Ma, & Seidel, 2020).
Synthesis and Antimicrobial Activity of Tetrahydroisoquinolines
- Research Application : A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines were synthesized, showing potential in antimicrobial applications. These compounds demonstrated promising activities against various pathogenic strains of bacteria and fungi (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents
- Research Application : This study highlights the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines with potential as anticancer agents. These compounds have been evaluated for their in vitro anticancer activity on various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)7-13-12(17)14-6-5-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBFRSMGTTWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid | |
CAS RN |
1018299-34-7 | |
Record name | 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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